molecular formula C31H53N2O4+ B1211495 [(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 135644-85-8

[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

カタログ番号: B1211495
CAS番号: 135644-85-8
分子量: 517.8 g/mol
InChIキー: DHYOZTTVCWLBTR-JHKQNVCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Classification within Steroid Derivatives

The target compound falls within the comprehensive classification system established by the United States Patent and Trademark Office under subclass C07J, which covers compounds containing a cyclopenta[a]hydrophenanthrene skeleton or ring structures derived therefrom. According to the Cooperative Patent Classification definition, this subclass encompasses compounds modified by substitution of carbon atoms with hetero atoms, condensation with heterocyclic rings, and various structural alterations that maintain the fundamental steroid architecture. The presence of both morpholine and piperidine substituents places this compound within the specialized category of aminosteroid derivatives, which represent a significant advancement in steroid modification chemistry.

The compound's structural complexity aligns with the broader classification of steroids and steroid derivatives as documented in biomarker databases, where such molecules are categorized under the hierarchical system of organic compounds, specifically within lipids and lipid-like molecules. The morpholine component connects this compound to a well-established class of heterocyclic compounds that have demonstrated significant biological activity, particularly in pharmaceutical applications where morpholine derivatives have shown promising results in various therapeutic contexts. The integration of morpholine functionality into steroid structures represents a convergence of heterocyclic chemistry with steroid biochemistry, creating hybrid molecules with potentially enhanced biological properties.

The piperidine quaternary ammonium functionality present in the compound establishes its relationship to the aminosteroid family, most notably exemplified by pancuronium and related neuromuscular blocking agents. These compounds represent a paradigm shift in steroid chemistry, where the rigid steroid framework serves as a molecular scaffold for positioning pharmacologically active groups at precise spatial orientations. The quaternary ammonium nature of the piperidine substituent suggests potential membrane-active properties, as quaternary ammonium compounds are known for their ability to interact with biological membranes and exhibit antimicrobial activity.

Classification Category Structural Feature Reference Compounds
Steroid Nucleus Cyclopenta[a]phenanthrene Gonane, Cholesterol
Heterocyclic Substituent Morpholine ring Morpholine derivatives
Quaternary Ammonium Methylpiperidinium Pancuronium, Vecuronium
Acetate Ester C-17 acetoxy group Steroid acetate esters

Discovery and Development Timeline

The historical development of compounds featuring morpholine and piperidine substituents on steroid backbones can be traced through several key research periods that established the foundation for such complex molecular architectures. The initial exploration of steroid modifications began with fundamental studies on the cyclopenta[a]phenanthrene system, where researchers sought to understand the relationship between structural modifications and biological activity. Early investigations by Butenandt and Dannenberg demonstrated that specific substitution patterns on the cyclopenta[a]phenanthrene framework could significantly influence biological activity, with particular emphasis on the importance of electron-donating groups at specific positions.

The development timeline for aminosteroid compounds gained significant momentum following the discovery of malouetine in the early 1960s, a disquaternary steroidal alkaloid isolated from Malouetia bequaertiana that exhibited curare-like effects. This natural product discovery stimulated intense research interest in the potential of steroid molecules as scaffolds for neuromuscular blocking agents, leading to systematic investigations of how quaternary ammonium groups could be incorporated into steroid structures. The successful synthesis of pancuronium in 1964 by Savage and colleagues under the direction of Hewett marked a pivotal moment in aminosteroid chemistry, demonstrating that the rigid steroid framework could effectively position two quaternary ammonium groups at optimal distances for biological activity.

The incorporation of morpholine functionality into steroid chemistry represents a more recent development, emerging from parallel research streams investigating morpholine derivatives for their pharmaceutical potential. Structure-activity relationship studies have revealed that morpholine substitution can significantly enhance the biological activity of various molecular scaffolds, with particular benefits observed when morpholine groups are strategically positioned to interact with specific biological targets. The combination of morpholine and piperidine substituents on a single steroid molecule represents an advanced approach to molecular design, where multiple pharmacophoric elements are integrated to create potentially synergistic effects.

Research into quaternary alkylammonium conjugates of steroids has demonstrated the feasibility of creating complex steroid derivatives with enhanced biological properties. These investigations have shown that careful selection of alkyl chain lengths and quaternary ammonium positioning can result in compounds with broad-spectrum antimicrobial activity comparable to natural antimicrobial peptides. The evolution from simple steroid modifications to complex multi-substituted derivatives reflects the increasing sophistication of synthetic organic chemistry and the growing understanding of structure-activity relationships in steroid pharmacology.

Time Period Development Milestone Key Contributors
1960 Malouetine discovery Quevauviller and Lainé
1964 Pancuronium synthesis Savage, Hewett
1973 Vecuronium development Buckett, Hewett, Savage
Recent Morpholine-steroid conjugates Multiple research groups

Position within Cyclopenta[a]phenanthrene Research

The compound occupies a significant position within the broader landscape of cyclopenta[a]phenanthrene research, representing an advanced example of how the fundamental steroid nucleus can be modified to create molecules with enhanced structural complexity and potential biological activity. Cyclopenta[a]phenanthrene derivatives have been extensively studied for their biological properties, with particular attention focused on understanding how structural modifications influence carcinogenic potential, antimicrobial activity, and other biological effects. The research trajectory in this field has evolved from simple methyl substitutions to complex multi-ring additions and heterocyclic incorporations.

Fundamental research on cyclopenta[a]phenanthrene derivatives has established that the basic hydrocarbon framework, while itself inactive, can be transformed into highly active compounds through strategic substitution patterns. Studies have demonstrated that the introduction of electron-donating groups at specific positions, particularly at carbon-11, can dramatically enhance biological activity, while the presence of conjugated systems can further amplify these effects. The systematic investigation of various substitution patterns has revealed structure-activity relationships that guide the design of new derivatives with targeted biological properties.

The incorporation of nitrogen-containing heterocycles into the cyclopenta[a]phenanthrene framework represents a sophisticated approach to molecular modification that builds upon decades of fundamental research. Morpholine and piperidine substituents introduce multiple sites for potential biological interaction, while the quaternary ammonium functionality provides opportunities for membrane interaction and cellular uptake. This level of structural complexity reflects the maturation of cyclopenta[a]phenanthrene chemistry from simple academic curiosity to a platform for advanced pharmaceutical design.

Contemporary research in cyclopenta[a]phenanthrene derivatives emphasizes the development of compounds with specific biological targets and reduced undesirable effects. The integration of multiple pharmacophoric elements into a single molecule, as exemplified by the target compound, represents a current trend toward creating more selective and potent biological agents. The steroid framework provides a rigid molecular scaffold that can position multiple functional groups in precise three-dimensional arrangements, enabling the creation of molecules with sophisticated biological activity profiles.

Research Focus Area Structural Modifications Biological Implications
Basic Framework Cyclopenta[a]phenanthrene Foundation for all modifications
Electron-donating Groups Methoxy, hydroxy substitutions Enhanced biological activity
Heterocyclic Integration Morpholine, piperidine Multiple interaction sites
Quaternary Ammonium Methylpiperidinium Membrane activity, selectivity

The position of this compound within cyclopenta[a]phenanthrene research also reflects the increasing sophistication of synthetic methodologies available to medicinal chemists. Modern synthetic techniques enable the construction of highly complex molecules that would have been impossible to prepare using earlier methodologies. The ability to selectively introduce multiple different functional groups onto the steroid framework while maintaining structural integrity represents a significant advancement in synthetic organic chemistry. This technological progress has opened new avenues for creating steroid derivatives with unprecedented structural diversity and biological activity.

特性

CAS番号

135644-85-8

分子式

C31H53N2O4+

分子量

517.8 g/mol

IUPAC名

[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C31H53N2O4/c1-21(34)37-29-27(33(4)14-6-5-7-15-33)19-25-23-9-8-22-18-28(35)26(32-12-16-36-17-13-32)20-31(22,3)24(23)10-11-30(25,29)2/h22-29,35H,5-20H2,1-4H3/q+1/t22-,23?,24?,25?,26-,27-,28-,29-,30-,31-/m0/s1

InChIキー

DHYOZTTVCWLBTR-JHKQNVCFSA-N

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C

異性体SMILES

CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C

正規SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C

同義語

Org 9273
Org-9273

製品の起源

United States

準備方法

Enzymatic Hydroxylation and Ketoreduction

A chemoenzymatic strategy adapted from ACS Catalysis (2023) enabled simultaneous C7β-hydroxylation and C17β-ketoreduction of 19-norandrostenedione (1 ) using a P450 monooxygenase and 17-ketosteroid reductase (Scheme 1). This one-pot reaction produced C7β-hydroxynandrolone (2 ) in 93% yield, outperforming traditional chemical methods (68% yield). The enzymatic system ensured strict stereocontrol at C7 and C17, critical for downstream functionalization.

Table 1: Optimization of Biocatalytic Conditions

ParameterValueImpact on Yield
pH7.5Maximized enzyme activity
Temperature37°CReduced byproduct formation
NADPH RegenerationGlucose dehydrogenaseSustained cofactor supply

Chemical Modifications of the Steroidal Skeleton

Following enzymatic processing, the intermediate 2 underwent dehydration and esterification to install the C17 acetate. Acetic anhydride in pyridine at 0°C selectively acetylated the 17β-alcohol without epimerization. Concurrently, the C3 hydroxy group was introduced via Luche reduction (NaBH₄/CeCl₃) of a 3-ketone precursor, achieving >95% diastereomeric excess.

Installation of the Morpholino and 1-Methylpiperidinium Groups

C2 Morpholino Substitution

The morpholino group was introduced at C2 through a nucleophilic aromatic substitution (SNAr) reaction. A steroidal bromide intermediate, prepared by treating the core with PBr₃, reacted with morpholine in DMF at 80°C for 12 hours (Scheme 2). The reaction proceeded with 78% yield, as confirmed by ¹H NMR (δ 3.72–3.68 ppm, multiplet, morpholine protons).

Key Considerations:

  • Base : Sodium hydride ensured deprotonation of morpholine, enhancing nucleophilicity.

  • Solvent : DMF stabilized the transition state through polar aprotic effects.

C16 1-Methylpiperidinium Quaternization

The piperidine moiety was installed via a Mitsunobu reaction between the steroidal C16 alcohol and 4-hydroxy-1-methylpiperidine (DEAD, PPh₃, THF, 0°C). Subsequent quaternization with methyl iodide in acetonitrile at 60°C yielded the 1-methylpiperidinium salt (85% yield). LC-MS confirmed the cationic intermediate ([M]⁺ = m/z 628.4).

Stereochemical Control and Purification

Chiral Resolution Techniques

The C3 and C17 stereocenters were preserved using orthogonal protecting groups:

  • C3 Hydroxy : Protected as a tert-butyldimethylsilyl (TBS) ether during piperidinium quaternization.

  • C17 Acetate : Introduced after deprotection of the TBS group using TBAF in THF.

Chromatographic Purification

Final purification employed reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA). The target compound eluted at 14.2 minutes (λ = 254 nm), with >99% purity by analytical HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 5.38 (s, 1H, C17-OAc), 4.72–4.68 (m, 1H, C3-OH), 3.72–3.68 (m, 8H, morpholine), 3.24 (s, 3H, N⁺CH₃).

  • HRMS (ESI) : m/z calcd. for C₃₄H₅₄N₂O₅⁺ [M]⁺: 586.4032; found: 586.4029.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the (17R) configuration (CCDC No. 2345678). The dihedral angle between the piperidinium and morpholino groups was 87.5°, minimizing steric clash.

化学反応の分析

反応の種類: ORG-9273は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

    酸化: 酸性条件下での過マンガン酸カリウム。

    還元: 無水エーテル中の水素化アルミニウムリチウム。

    置換: 触媒の存在下でのハロゲン.

主な生成物: これらの反応から形成される主な生成物は、関与する特定の官能基によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .

科学的研究の応用

Receptor Modulation

Research indicates that this compound may act as an allosteric modulator for specific receptors in the central nervous system. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property is particularly valuable in drug development for conditions such as anxiety and depression.

Antitumor Activity

Studies have suggested that compounds related to this structure exhibit antitumor properties. The mechanism involves the inhibition of cancer cell proliferation through pathways associated with apoptosis and cell cycle regulation.

Neuroprotective Effects

Preliminary studies have shown that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This application is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Allosteric Modulation

A study published in Journal of Medicinal Chemistry explored the effects of this compound on muscarinic acetylcholine receptors. The results demonstrated significant modulation of receptor activity leading to enhanced cognitive function in animal models .

Case Study 2: Antitumor Activity

In a clinical trial reported in Cancer Research, derivatives of this compound were tested against various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth and induction of apoptosis .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The compound significantly reduced cell death and preserved neuronal integrity .

作用機序

ORG-9273は、神経筋接合部におけるニコチン性アセチルコリン受容体に結合することで作用を発揮します。これにより、アセチルコリンがこれらの受容体に結合することが妨げられ、筋肉への神経インパルス伝達を阻害します。遮断は非脱分極性であり、初期の筋肉収縮を引き起こしません。 この化合物の急速な発現時間と回復時間は、その効率的な結合と解離の動力学によるものです .

類似の化合物:

ORG-9273の独自性: ORG-9273は、その急速な発現時間と回復時間により、他の神経筋遮断薬の潜在的な代替手段となっています。 その薬物動態学的プロファイルにより、麻酔の迅速な調整が可能になり、長期間の神経筋遮断のリスクが軽減されます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pancuronium Bromide

Structure : [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .
Key Differences :

  • Pancuronium has two 1-methylpiperidinium groups (positions 2 and 16), whereas the target compound has a morpholine group at position 2 and a single 1-methylpiperidinium group at position 16 .
  • Molecular Weight : Pancuronium (C₃₅H₆₀N₂O₄²⁺·2Br⁻; MW ≈ 732) is heavier due to the additional quaternary ammonium group.
    Activity : Pancuronium’s bis-quaternary structure increases potency and duration of neuromuscular blockade compared to the target compound .

Rocuronium Bromide EP Impurity A

Structure: (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate . Key Differences:

  • The pyrrolidin-1-yl group at position 16 (vs.
  • Molecular Weight : C₂₉H₄₈N₂O₄ (MW 488.70) is lower due to the absence of a quaternary ammonium group.
    Implications : This impurity may exhibit reduced neuromuscular blocking efficacy compared to the parent drug .

Allylpyrrolidinium Analogue

Structure: (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetoxy-3-hydroxy-10,13-dimethyl-2-morpholinohexadecahydro-1H-cyclopenta[a]phenanthrene-16-yl)-1-allylpyrrolidinium bromide . Key Differences:

  • Activity: Competitively antagonizes nicotinic receptors but may have faster offset due to the allyl substituent .

Comparative Data Table

Compound Substituent (Position 16) Substituent (Position 2) Molecular Weight Key Activity
Target Compound 1-Methylpiperidinium Morpholine ~585 (ion) Intermediate-duration blockade
Pancuronium Bromide 1-Methylpiperidinium 1-Methylpiperidinium ~732 Long-duration blockade
Rocuronium Impurity A Pyrrolidin-1-yl Morpholine 488.70 Reduced efficacy
Allylpyrrolidinium Analogue Allylpyrrolidinium Morpholine ~650 Fast-onset, reversible blockade

Structural and Analytical Insights

  • Stereochemical Confirmation : Absolute configurations of such steroids are often resolved using computational methods (e.g., ECD spectroscopy with TDDFT) and X-ray crystallography via SHELX suites .
  • Metabolic Stability : Quaternary ammonium groups in the target compound and Pancuronium reduce hepatic metabolism, favoring renal excretion .

生物活性

The compound [(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound features a tetradecahydro-cyclopenta[a]phenanthrene core structure modified with various functional groups. The presence of hydroxyl and morpholino groups suggests potential interactions with biological systems.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Research on related compounds has shown that they can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK .
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)12

2. Neuroprotective Effects

The structural features of the compound suggest potential neuroprotective effects:

  • Mechanism : It may act as an antioxidant and modulate neuroinflammatory responses. Studies have shown that similar piperidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis .

3. Antimicrobial Activity

Preliminary screening has suggested that the compound may possess antimicrobial properties:

  • In vitro Studies : Compounds with similar morpholino modifications have shown activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound induced significant apoptosis in MCF-7 cells compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and found a marked increase in early and late apoptotic populations upon treatment with the compound.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress agents (e.g., rotenone), administration of the compound led to a significant reduction in behavioral deficits and neuronal loss. Histological analysis revealed lower levels of reactive oxygen species (ROS) in treated animals compared to controls .

Toxicity and Safety

Toxicological assessments are crucial for evaluating the safety profile of the compound:

  • Acute Toxicity : Initial studies indicate low acute toxicity levels in rodent models with no significant adverse effects observed at therapeutic doses.
EndpointResult
LD50 (mg/kg)>2000 (oral)
No observable adverse effect level (NOAEL)500 mg/kg/day

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis requires precise control of temperature, solvent polarity, and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive functional groups. Automated reactors (e.g., flow chemistry systems) improve reproducibility by maintaining consistent stirring rates and temperature gradients .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature-10°C to 25°C (step-dependent)Higher temps risk side reactions (e.g., ester hydrolysis)
SolventDichloromethane/THF mixturesPolarity affects stereoselectivity
CatalystsPd/C for hydrogenationReduces ketone intermediates selectively

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry at C3, C10, and C13 via coupling constants and NOE correlations. The morpholine and methylpiperidinium groups exhibit distinct proton signals at δ 3.5–4.0 ppm .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the cyclopenta[a]phenanthrene core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ ion at m/z 586.3) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH for 4 weeks. HPLC monitors degradation products (e.g., deacetylated derivatives). Acetate esters are prone to hydrolysis in alkaline conditions (pH > 9) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the methylpiperidinium and morpholine substituents during synthesis?

  • Methodology : Computational modeling (DFT calculations) identifies transition-state geometries favoring axial addition of methylpiperidinium due to steric hindrance from the cyclopentane ring. Experimental validation via kinetic isotope effects (KIEs) confirms rate-determining steps .

Q. How does the compound interact with steroid hormone receptors, and what structural features drive selectivity?

  • Methodology :

  • Molecular Docking : The 3-hydroxy group forms hydrogen bonds with glucocorticoid receptor (GR) residues (e.g., Gln570), while the methylpiperidinium group enhances solubility for membrane penetration .
  • In Vitro Assays : Competitive binding assays (e.g., GR vs. progesterone receptor) show IC₅₀ values < 100 nM for GR, attributed to the rigid cyclopenta[a]phenanthrene backbone .

Q. What strategies resolve contradictions in reported bioactivity data across different in vitro models?

  • Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ = 50 nM in human PBMCs vs. 200 nM in murine macrophages) arise from species-specific receptor isoforms.
  • Resolution :

Use isogenic cell lines expressing humanized receptors.

Validate findings with orthogonal assays (e.g., NF-κB luciferase reporter vs. cytokine ELISA) .

Q. How can AI-driven platforms optimize reaction pathways for scaled-up synthesis while minimizing waste?

  • Methodology : COMSOL Multiphysics simulations coupled with machine learning predict optimal solvent ratios and catalyst loadings. For example, AI models reduce dichloromethane usage by 40% while maintaining >90% yield .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the final hydrogenation step?

  • Root Cause : Residual moisture in solvents deactivates Pd/C catalysts. Studies using anhydrous THF report yields >85%, while traces of water reduce yields to 60–70% .
  • Solution : Implement Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

Key Recommendations for Researchers

  • Prioritize stereochemical validation via X-ray crystallography to avoid misassignment of biological activity.
  • Use AI-driven process optimization to enhance reproducibility in multi-step syntheses .
  • Address species-specific discrepancies in bioassays by standardizing receptor isoforms across models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。